2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide features a 1,2,4-triazole core substituted with a methyl group at position 4, a thioether-linked indol-3-yl moiety at position 5, and an acetamide group connected to a 2-(trifluoromethyl)phenyl ring. Its synthesis likely involves alkylation of 4-methyl-4H-1,2,4-triazole-3-thiol derivatives with indol-3-yl-containing intermediates, followed by coupling with 2-(trifluoromethyl)phenylacetamide via EDC/HOBt-mediated reactions, as seen in analogous syntheses .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5OS/c1-28-18(13-10-24-15-8-4-2-6-12(13)15)26-27-19(28)30-11-17(29)25-16-9-5-3-7-14(16)20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOVBNVTDOWKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring, followed by the construction of the triazole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole and triazole rings.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole or triazole rings .
Scientific Research Applications
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The indole and triazole rings can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
Key Observations :
Physicochemical and Spectroscopic Properties
Table 3: Physicochemical Data of Selected Analogues
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including cyclization of triazole rings and thioether bond formation. Optimal conditions (e.g., temperature: 80–100°C, solvent: ethanol/DMF) and purification via recrystallization or column chromatography are critical. Reaction progress is monitored using TLC, and final purity is confirmed by HPLC (>95%) and NMR spectroscopy .
Q. How can spectroscopic methods confirm the compound’s structure?
- 1H/13C NMR : Identifies indole NH (~10–12 ppm), trifluoromethyl group (δ ~120–125 ppm in 13C), and triazole protons (δ ~7.5–8.5 ppm).
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and S–C bond (~650–700 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight .
Q. What are the primary biological targets of this compound?
Preliminary studies suggest interactions with fungal CYP51 enzymes (antifungal activity) and human kinase pathways (anticancer potential). Docking simulations predict strong binding affinity (ΔG < −8 kcal/mol) due to the trifluoromethyl group’s hydrophobic interactions .
Advanced Research Questions
Q. How can substituent variations (e.g., indole vs. phenyl groups) alter bioactivity?
A comparative study of analogs shows:
| Substituent | Activity (IC50) | Key Interaction |
|---|---|---|
| Indole + CF3 | 2.1 µM (Antifungal) | CYP51 binding |
| Phenyl + OMe | >10 µM | Reduced hydrophobicity |
| Thiophene + Cl | 5.8 µM (Anticancer) | Kinase inhibition |
The indole moiety enhances membrane permeability, while the trifluoromethyl group improves target affinity .
Q. How should contradictory data on cytotoxicity be resolved?
Discrepancies in cytotoxicity (e.g., IC50 ranging from 1.5–15 µM) may arise from assay conditions (e.g., serum concentration, cell line variability). Standardize protocols using:
- MTT/PrestoBlue assays with 48–72 hr exposure.
- Apoptosis markers (caspase-3/7 activation) to differentiate mechanisms.
- Metabolic profiling (LC-MS) to rule out off-target effects .
Q. What strategies optimize bioavailability for in vivo studies?
- Prodrug modification : Esterify the acetamide group to enhance solubility.
- Nanoparticle encapsulation : Use PLGA polymers (size: 100–200 nm) for sustained release.
- Pharmacokinetic profiling : Monitor Cmax (1–2 hr) and t1/2 (4–6 hr) in rodent models .
Q. How do computational methods (e.g., DFT) predict nonlinear optical (NLO) properties?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Hyperpolarizability (β) : >50 × 10⁻³⁰ esu, indicating strong NLO response.
- HOMO-LUMO gap : <3.5 eV, suggesting charge-transfer efficiency. Experimental validation via Kurtz-Perry powder technique aligns with computational data .
Methodological Challenges
Q. What are the limitations of current synthetic routes?
- Low yields (~30–40%) in triazole cyclization due to side reactions.
- Solution : Optimize stoichiometry (1:1.2 ratio of hydrazine to carbonyl precursors) and use microwave-assisted synthesis (20–30% yield improvement) .
Q. How to address stability issues during storage?
- Degradation pathways : Hydrolysis of the thioether bond in aqueous buffers (pH < 5 or >9).
- Mitigation : Store lyophilized at −20°C in amber vials with desiccants. Stability >12 months confirmed by accelerated aging tests (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
